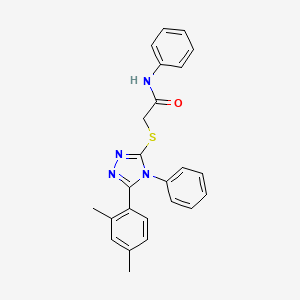
1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of both a chlorophenyl group and a benzodioxin moiety in its structure suggests potential biological activity and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea typically involves the reaction of 3-chloroaniline with 2,3-dihydro-1,4-benzodioxin-6-isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)-3-phenylurea: Lacks the benzodioxin moiety, resulting in different chemical and biological properties.
1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)urea: Similar structure but with a different substitution pattern on the benzodioxin ring.
Uniqueness
1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is unique due to the presence of both the chlorophenyl and benzodioxin groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H13ClN2O3 |
|---|---|
Molekulargewicht |
304.73 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea |
InChI |
InChI=1S/C15H13ClN2O3/c16-10-2-1-3-11(8-10)17-15(19)18-12-4-5-13-14(9-12)21-7-6-20-13/h1-5,8-9H,6-7H2,(H2,17,18,19) |
InChI-Schlüssel |
BJVIWGFZDPBKRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


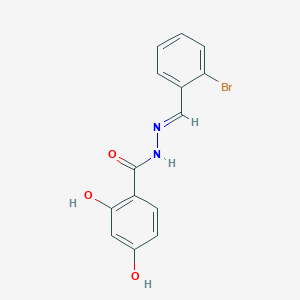
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B15082463.png)
![N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide](/img/structure/B15082469.png)
![4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate](/img/structure/B15082476.png)
![(5Z)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082481.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15082492.png)
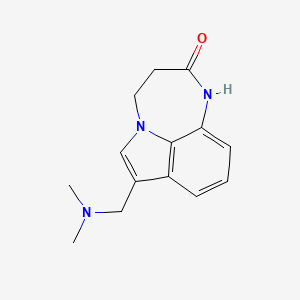
![2,2'-[(Naphthalen-1-ylmethyl)imino]diethanol](/img/structure/B15082505.png)
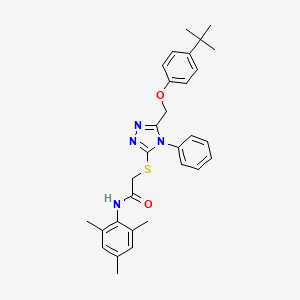
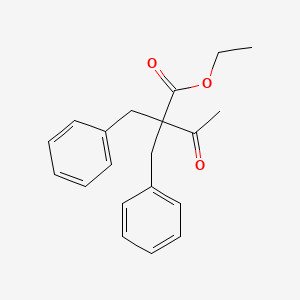
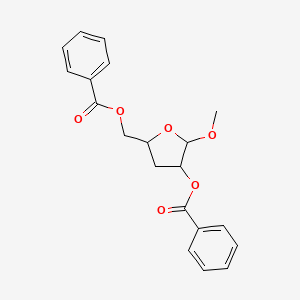
![4-({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15082529.png)

